cytidine-2'-13C
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Overview
Description
“Cytidine-2’-13C” is a variant of cytidine, a nucleoside molecule formed when cytosine is attached to a ribose ring . It is used as the internal standard for the quantification of 2’-Deoxycytidine, a deoxyribonucleoside .
Synthesis Analysis
The synthesis of “cytidine-2’-13C” involves complex biochemical processes. One approach involves the use of NeuAc aldolase, lactate dehydrogenase (LDH), alcohol dehydrogenase (ADH), and nucleotide pyrophosphatase (NPP). This method consists of two steps, the first of which is degradation to 2-acetamido-2-deoxy-D-mannose (ManNAc) analogues. The second step is condensation of the ManNAc analogue with [3-13C]-pyruvic acid .
Molecular Structure Analysis
The molecular structure of “cytidine-2’-13C” is similar to that of cytidine and ethenocytidine. The 1H, 13C, 15N NMR spectra of these compounds have been analyzed to compare structural differences observed in solution with those existing in the crystalline state .
Chemical Reactions Analysis
“Cytidine-2’-13C” is involved in various metabolic pathways. The individual variability in clinical response to treatments among patients is associated with the intracellular accumulation and retention of Ara-CTP due to genetic variants related to metabolic enzymes .
Physical And Chemical Properties Analysis
“Cytidine-2’-13C” is an off-white to pale brown solid. It has a melting point of >180°C (dec.). It is slightly soluble in methanol and water . The molecular formula is C8 [13C]H13N [15N]2O4 and the molecular weight is 230.2 .
Scientific Research Applications
Bio-Engineering and Microbial Production of Cytidine :Cytidine, including its isotopic variants like cytidine-2'-13C, is a significant raw material for various applications including nucleic acid health foods and genetic engineering research. The biosynthetic pathways for cytidine production are complex and highly regulated. Studies have shown that overexpression of certain genes, such as uracil permease and nucleoside transporter from Bacillus amyloliquefaciens, in Escherichia coli can significantly enhance cytidine production. This genetic manipulation can be critical for large-scale industrial production using microorganisms, making the process more efficient and cost-effective (Ma et al., 2021).
High-Throughput Screening of Cytidine-Producing Strains :The industrial production of cytidine, often used for antiviral compounds and other industrial applications, has spurred the development of high-throughput methods for screening cytidine over-producers. An enzymatic assay that combines cytidine deaminase (CDA) and the indophenol method has been developed for this purpose. This assay has a linear detection range and can be used to screen a large number of samples efficiently, which is crucial for identifying high cytidine-producing microbial strains (Dong et al., 2015).
NMR Spectroscopic Analysis :Cytidine-2'-13C plays a significant role in spectroscopic studies, especially in nuclear magnetic resonance (NMR) spectroscopy. The isotopic labeling of cytidine at specific positions, such as the 2' carbon, allows for detailed structural and dynamic studies. This labeling is crucial in studying interactions, dynamics, and conformations of nucleic acids and their components. For instance, solid-state NMR, crystallographic, and quantum chemical investigation of chemical shifts and hydrogen bonding in nucleosides like cytidine have provided insights into their structural behavior and interactions (Fischer & Reinscheid, 2006; Cheng et al., 2005).
Safety And Hazards
Future Directions
The future of “cytidine-2’-13C” and similar compounds lies in the field of hyperpolarized 13C MRI, an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney .
properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-OGBLAGJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cytidine-2'-13C |
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